molecular formula C9H8N2O2 B1337683 Ethyl 5-cyanopicolinate CAS No. 41051-03-0

Ethyl 5-cyanopicolinate

Cat. No.: B1337683
CAS No.: 41051-03-0
M. Wt: 176.17 g/mol
InChI Key: GXSJSHGZQTWJLG-UHFFFAOYSA-N
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Description

Ethyl 5-cyanopicolinate is an organic compound with the molecular formula C₉H₈N₂O₂. It is a derivative of picolinic acid, where the ethyl ester is substituted at the 5-position with a cyano group.

Scientific Research Applications

Ethyl 5-cyanopicolinate has several applications in scientific research:

Safety and Hazards

Ethyl 5-cyanopicolinate is classified as having acute oral toxicity (Category 4, H302) according to the GHS Classification in accordance with 29 CFR 1910 (OSHA HCS) .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 5-cyanopicolinate can be synthesized through several methods. One common approach involves the reaction of 5-cyanopicolinic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction typically occurs under reflux conditions to facilitate esterification .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the production .

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-cyanopicolinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of ethyl 5-cyanopicolinate involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The cyano group and ester functionality play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

  • 5-cyanopicolinic acid
  • Ethyl picolinate
  • 5-aminopicolinic acid

Comparison: Ethyl 5-cyanopicolinate is unique due to the presence of both the cyano and ester groups, which confer distinct reactivity and biological activity compared to its analogs. For example, 5-cyanopicolinic acid lacks the ester group, making it less versatile in esterification reactions. Similarly, ethyl picolinate does not have the cyano group, limiting its applications in reactions requiring a nitrile functionality .

Properties

IUPAC Name

ethyl 5-cyanopyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-2-13-9(12)8-4-3-7(5-10)6-11-8/h3-4,6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXSJSHGZQTWJLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80496467
Record name Ethyl 5-cyanopyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80496467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41051-03-0
Record name Ethyl 5-cyanopyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80496467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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